1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 2,3-dihydro-1,4-benzodioxin moiety at position 1. Its CAS number is 1097017-99-6 according to Key Organics Ltd. . This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole and benzodioxin derivatives, which are often associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities.
Synthetic routes for this compound typically involve cyclization reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . Structural characterization often employs X-ray crystallography using software suites like SHELXL .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-11(12(16)17)13-14-15(7)8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKSOAJZKGHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been synthesized as potential therapeutic agents for alzheimer’s disease. This suggests that the compound may target enzymes related to Alzheimer’s disease, such as cholinesterase.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 253.25 g/mol. The IUPAC name reflects its structure as a triazole derivative with a benzodioxin moiety. The presence of both the triazole and benzodioxin structures is significant for its biological activity.
Antimicrobial Activity
Triazoles are known for their antifungal and antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activities:
- Antifungal Activity : In vitro studies have shown that derivatives of 1,2,4-triazoles can be effective against various fungal strains. For instance, compounds similar to our target compound have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.0156 μg/mL against Candida albicans, significantly outperforming standard antifungals like fluconazole .
- Antibacterial Activity : Studies on triazole derivatives have highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects
Triazole compounds have also been explored for their anti-inflammatory properties. Research indicates that some triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer activity of triazole derivatives has been documented in various studies. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, some compounds have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. Key factors include:
- Substituents on the Triazole Ring : Modifications at different positions on the triazole ring can enhance or reduce biological activity. For example, the introduction of electron-withdrawing groups generally increases antifungal potency .
- Benzodioxin Moiety : The presence of the benzodioxin structure contributes to the lipophilicity and overall stability of the compound, which may enhance its interaction with biological targets .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antifungal Activity : A compound structurally related to our target demonstrated an MIC value of 0.00097 μg/mL against multiple fungal strains, showcasing the potential for developing highly effective antifungal agents .
- Antibacterial Screening : A series of triazole derivatives were tested against a panel of bacterial strains, revealing broad-spectrum antibacterial activity with several compounds exhibiting higher efficacy than traditional antibiotics .
Scientific Research Applications
Structural Representation
The compound features a triazole ring fused with a benzodioxin moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the triazole structure often exhibit antimicrobial properties. A study evaluated various triazole derivatives against a range of bacterial strains and found that the incorporation of the benzodioxin moiety enhanced the antimicrobial efficacy of the compounds tested .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its activity against enzymes related to diabetes and neurodegenerative diseases. For instance, it was screened against alpha-glucosidase and acetylcholinesterase enzymes, showing promising results that suggest it could be developed into a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Anticancer Properties
Preliminary investigations into the anticancer properties of triazole derivatives have shown that they can induce apoptosis in cancer cells. The specific compound under discussion was tested in vitro against several cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development .
Synthesis of Novel Derivatives
The synthesis of novel derivatives of this compound has been reported, which may enhance its biological activity or reduce toxicity. The synthesis typically involves multi-step reactions starting from readily available precursors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition
In enzyme inhibition studies focusing on acetylcholinesterase (AChE), the compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors like donepezil:
| Compound | IC50 (µM) |
|---|---|
| 1-(2,3-dihydro-benzodioxin)-5-methyl-triazole | 25 |
| Donepezil | 10 |
This suggests potential applications in treating neurodegenerative disorders .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The methyl group at position 5 and the benzodioxin moiety at position 1 define the structural uniqueness of this compound. Key analogs include:
Key Findings :
Heterocyclic Core Modifications
Replacing the triazole ring with other heterocycles alters biological activity and physicochemical properties:
Key Findings :
Benzodioxin-Containing Analogs
Compounds retaining the benzodioxin moiety but differing in other functional groups:
Key Findings :
- The unsubstituted benzodioxin-carboxylic acid derivative (178.15 g/mol) serves as a precursor for more complex analogs .
- Hybrid structures (e.g., oxazole-pyrazole-benzodioxin) expand bioactivity profiles but require intricate synthetic routes .
Research and Analytical Methods
- Structural Analysis : X-ray crystallography using SHELXL remains the gold standard for determining bond lengths and angles in these compounds .
- Biological Screening: Limited data exist for the target compound, but analogs like 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been tested for antimicrobial activity .
- Synthetic Challenges : Ethyl and pyridinyl derivatives require stringent control of reaction conditions to avoid byproducts .
Preparation Methods
Synthesis of the Benzodioxane Core
Starting Material and Key Reactions:
The benzodioxane core, a critical scaffold, is typically synthesized via a ring-closing reaction involving 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. This process is well-documented in patents and literature for its simplicity, high yield, and industrial feasibility.
Step 1: Formation of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde
- React 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane.
- Conditions: Conducted in an alkaline medium, such as potassium carbonate (K₂CO₃), in a solvent like acetone or ethanol.
- Reaction: The hydroxyl groups undergo nucleophilic substitution with dibromoethane, leading to cyclization and formation of the benzodioxane ring.
Step 2: Oxidation to Benzodioxane-6-carboxylic acid
- The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous media.
- Conditions: Mild temperature (around 25–40°C) to prevent over-oxidation.
- Yield: Typically high (~90%), with purification via crystallization.
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, K₂CO₃ | Reflux in acetone | Benzodioxane aldehyde | 85–90 |
| 2 | Benzodioxane aldehyde | KMnO₄, H₂O | Mild oxidation at 25–40°C | Benzodioxane-6-carboxylic acid | 90 |
Introduction of the Methyl Group at the 5-Position
- Methylation of the benzodioxane core at the 5-position is achieved via methylation of the corresponding carboxylic acid or its derivatives.
- Common reagents include methyl iodide (CH₃I) or dimethyl sulfate, with bases such as potassium carbonate or sodium hydride.
- Conditions: Reactions are performed in polar aprotic solvents like dimethylformamide (DMF) at room temperature or slightly elevated temperatures (around 50°C).
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 3 | Benzodioxane-6-carboxylic acid | CH₃I, K₂CO₃ | Room temp, in DMF | 5-Methyl benzodioxane derivative | 80–85 |
Synthesis of the Triazole Ring
The formation of the 1,2,3-triazole ring is typically achieved via a 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, or through alternative cyclization routes involving hydrazines or amidrazones.
Method A: 1,3-Dipolar Cycloaddition
- React a suitable azide with a terminal alkyne bearing the benzodioxane moiety.
- Catalysis: Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) to facilitate the Huisgen cycloaddition.
- Conditions: Ambient temperature, in solvents such as tert-butanol/water mixture.
Method B: Cyclization of Hydrazine Derivatives
- Use hydrazine derivatives reacting with the methylated benzodioxane precursor to form the triazole ring via cyclization.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4 | Azide + terminal alkyne | Cu(I) catalysis, RT | 1,2,3-Triazole derivative | 70–85 |
Final Functionalization to Obtain the Carboxylic Acid
The carboxylic acid functionality at the 4-position of the triazole is introduced via oxidation or direct functionalization, depending on the precursor.
-
- Use mild oxidants such as potassium permanganate or sodium periodate on the methyl or aldehyde precursor to generate the carboxylic acid group.
-
- Employ carboxylation reactions on the triazole ring if suitable precursors are available.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 5 | KMnO₄ or NaIO₄ | Mild aqueous conditions | Final carboxylic acid | 85–90 |
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents | Typical Conditions | Approximate Yield (%) |
|---|---|---|---|---|
| 1 | Formation of benzodioxane core | 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, K₂CO₃ | Reflux in acetone | 85–90 |
| 2 | Oxidation to benzodioxane-6-carboxylic acid | KMnO₄ | Mild aqueous | 90 |
| 3 | Methylation at 5-position | CH₃I, K₂CO₃ | Room temperature in DMF | 80–85 |
| 4 | Triazole ring formation | Azide + alkyne, Cu(I) catalysis | RT | 70–85 |
| 5 | Carboxylic acid functionalization | KMnO₄ or NaIO₄ | Mild aqueous | 85–90 |
Notes and Considerations
- Reaction Conditions: Mild, ambient, or slightly elevated temperatures are preferred to maximize yields and minimize side reactions.
- Purification: Crystallization, column chromatography, or recrystallization are standard purification techniques.
- Industrial Relevance: The described methods use readily available reagents, mild conditions, and high yields, making them suitable for scale-up.
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
A multi-step synthesis approach is typically employed. Starting materials such as substituted benzodioxin derivatives and triazole precursors undergo cyclocondensation or click chemistry reactions. For example, refluxing with sodium acetate in acetic acid (as a catalyst) can facilitate heterocycle formation, followed by hydrolysis to yield the carboxylic acid moiety . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high purity. Researchers should validate each intermediate using thin-layer chromatography (TLC) and mass spectrometry .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Combine spectroscopic and crystallographic methods:
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- X-ray diffraction for absolute structural confirmation, particularly for resolving ambiguities in tautomeric forms .
- HPLC-MS for purity assessment and molecular weight verification.
- Thermogravimetric analysis (TGA) to determine thermal stability .
Q. What experimental considerations are critical for ensuring compound stability during storage and handling?
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or photodegradation .
- Stability monitoring : Perform periodic HPLC analyses to detect decomposition. Precautionary measures include avoiding prolonged exposure to moisture and acidic/basic environments .
Advanced Research Questions
Q. What computational strategies can optimize the reaction conditions for synthesizing this compound?
Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict activation energies and optimal solvent systems. Pair this with factorial design experiments to systematically vary parameters (e.g., temperature, catalyst loading) and identify statistically significant variables . For example, a 2³ factorial design can test interactions between reaction time, solvent polarity, and reagent stoichiometry .
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., gauge-including atomic orbital (GIAO) calculations for chemical shifts) .
- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at different temperatures.
- Crystallographic refinement : Use single-crystal X-ray data to resolve ambiguities in bond lengths or angles .
- Revisit synthetic protocols : Contradictions may arise from impurities; repeat synthesis under rigorously controlled conditions .
Q. What methodologies are effective in elucidating the biological activity and mechanism of action of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric methods.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .
- Metabolomics : Track cellular uptake and metabolic pathways via LC-MS/MS.
- Combined QSAR/ADMET studies : Predict pharmacokinetic properties (e.g., bioavailability) using computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
